14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple aromatic rings and heterocyclic moieties, making it a promising candidate for various biological and chemical applications.
Preparation Methods
The synthesis of 14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolo[1,5-C]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to adenosine receptors also contributes to its biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities but differ in their substituents and biological activities . For example, some derivatives exhibit higher selectivity for specific molecular targets, while others may have improved pharmacokinetic properties . The unique combination of functional groups in 14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine contributes to its distinct biological profile and potential therapeutic applications .
Properties
Molecular Formula |
C30H23N5O4 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-18-methoxy-6-pyridin-4-yl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14(19),15,17,20-nonaene |
InChI |
InChI=1S/C30H23N5O4/c1-36-22-6-4-5-20-19(22)8-9-21-25(18-7-10-23(37-2)24(15-18)38-3)26-29-33-28(17-11-13-31-14-12-17)34-35(29)16-32-30(26)39-27(20)21/h4-16,25H,1-3H3 |
InChI Key |
FFAZOVTWZQZFHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=C(C=C3)C(=CC=C4)OC)OC5=C2C6=NC(=NN6C=N5)C7=CC=NC=C7)OC |
Origin of Product |
United States |
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